4-Chloro-5-fluoropicolinic acid
Description
4-Chloro-5-fluoropicolinic acid (CAS 1060802-35-8) is a halogenated derivative of picolinic acid, with the molecular formula C₆H₃ClFNO₂ and a molar mass of 175.54 g/mol . Its structure features a pyridine ring substituted with chlorine at position 4, fluorine at position 5, and a carboxylic acid group at position 2. This compound is of interest in agrochemical and pharmaceutical research due to the electronic effects of fluorine and chlorine, which influence reactivity, solubility, and biological activity.
Properties
CAS No. |
1060802-35-8 |
|---|---|
Molecular Formula |
C6H3ClFNO2 |
Molecular Weight |
175.54 g/mol |
IUPAC Name |
4-chloro-5-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |
InChI Key |
YSOAEDBOBCTWJB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CN=C1C(=O)O)F)Cl |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of picolinic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
*Similarity scores derived from structural fingerprint comparisons (0.0–1.0 scale) .
Key Findings from Structural Comparisons
Positional Isomerism: Moving the chlorine substituent from position 4 (this compound) to position 3 (3-Chloro-5-fluoropicolinic acid) reduces similarity to 0.78, likely due to altered hydrogen bonding and steric effects . The C4-Cl configuration may enhance herbicidal activity, as seen in structurally related herbicides like 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid .
The trifluoromethyl group in 5-Chloro-4-(trifluoromethyl)picolinic acid introduces strong electron-withdrawing effects, which could enhance acidity and metal-chelating capacity compared to this compound .
Hydrogen Bonding and Crystallinity :
- The carboxylic acid group in this compound enables robust hydrogen-bonding networks, a feature critical for crystal engineering and solubility . In contrast, analogs with aldehyde groups (e.g., 2-Chloro-5-fluoro-4-formylpyridine) lack this capability, reducing their utility in coordination chemistry .
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